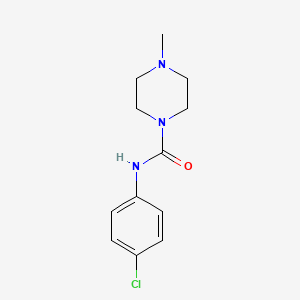![molecular formula C14H8N4 B3060741 Quinoxalino[2,3-c]cinnoline CAS No. 75608-87-6](/img/structure/B3060741.png)
Quinoxalino[2,3-c]cinnoline
Vue d'ensemble
Description
Quinoxalino[2,3-c]cinnoline is a fused N-heterocyclic compound that combines the structural features of both quinoxaline and cinnoline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalino[2,3-c]cinnoline typically involves the condensation of ortho-diamines with 1,2-diketones. This reaction forms the quinoxaline ring, which is then fused with a cinnoline ring through various cyclization processes . One common method includes the use of Suzuki coupling, base-catalyzed cyclization, and deoxygenation .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Quinoxalino[2,3-c]cinnoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups .
Applications De Recherche Scientifique
Quinoxalino[2,3-c]cinnoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer and antibacterial agent.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of quinoxalino[2,3-c]cinnoline involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Quinoxaline: A heterocyclic compound containing a benzene ring fused with a pyrazine ring.
Cinnoline: An organic N-heterocyclic compound with a benzodiazine structure.
Quinazoline: Another fused N-heterocyclic compound with significant pharmacological properties.
Uniqueness: Quinoxalino[2,3-c]cinnoline is unique due to its combined structural features of both quinoxaline and cinnoline, which may confer distinct pharmacological properties and applications compared to its individual components .
Propriétés
IUPAC Name |
cinnolino[4,3-b]quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4/c1-2-6-10-9(5-1)13-14(18-17-10)16-12-8-4-3-7-11(12)15-13/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVIPBFFRIJDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363360 | |
| Record name | quinoxalino[2,3-c]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75608-87-6 | |
| Record name | quinoxalino[2,3-c]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to quinoxalino[2,3-c]cinnolines?
A1: Quinoxalino[2,3-c]cinnolines can be synthesized through several methods. One approach involves the cyanide-induced cyclization of o-acetamido-N-(o-nitrobenzylidene)anilines. [, , ] This method, often employing potassium cyanide in methanol, offers a straightforward route to these compounds with defined substitution patterns. [, , ] Another method utilizes the Beirut reaction between benzofurazan oxides and 2-nitrobenzylcyanides, leading to the formation of 2-amino-3-(2-nitrophenyl)quinoxalines, which can then be cyclized to yield the desired quinoxalino[2,3-c]cinnolines. []
Q2: Can you explain the unique halogenation reactions observed in quinoxalino[2,3-c]cinnolines?
A2: Quinoxalino[2,3-c]cinnolines exhibit an interesting behavior towards halogenation. When reacted with hydrogen chloride or bromide in chloroform, they undergo halogenation primarily at the C-10 position. [, , , ] This selectivity is attributed to the initial protonation of the molecule at the N-12 position, which directs the subsequent electrophilic attack of the halogen to C-10. [, , , ] The presence of substituents at C-1 can influence the reaction rate and yield, highlighting the role of electronic and steric factors in these reactions. [, ]
Q3: How does the alkoxylation reaction proceed in methyl-substituted quinoxalino[2,3-c]cinnolines?
A3: Methyl groups in specific positions on the quinoxalino[2,3-c]cinnoline scaffold offer interesting reactivity. These methyl groups can undergo alkoxylation, forming acetals and orthoesters. [, ] This reaction highlights the ability to further functionalize the this compound core, potentially leading to diverse derivatives. [, ]
Q4: Have any computational studies been performed on quinoxalino[2,3-c]cinnolines?
A4: While experimental studies provide valuable insights into the reactivity and properties of quinoxalino[2,3-c]cinnolines, computational chemistry can complement these findings by offering a theoretical understanding. Molecular modeling and calculations, such as MNDO calculations, have been employed to investigate the mechanisms of halogenation in these compounds. [] These computational approaches hold potential for further exploration of their reactivity, properties, and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B3060660.png)


![Pyridine, 2-[(3-phenyl-2-propenyl)thio]-, 1-oxide](/img/structure/B3060666.png)


![7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B3060671.png)




![tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate](/img/structure/B3060680.png)

